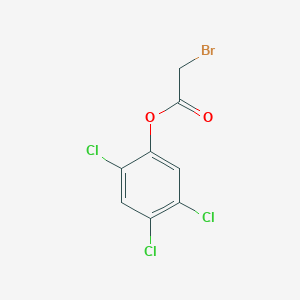

2,4,5-Trichlorophenyl bromoacetate

Description

2,4,5-Trichlorophenyl bromoacetate (CAS: Not explicitly listed in evidence) is an organochlorine ester derived from bromoacetic acid and 2,4,5-trichlorophenol. It belongs to a class of halogenated aromatic esters characterized by substituted phenyl groups and reactive acyl moieties.

Properties

CAS No. |

21122-12-3 |

|---|---|

Molecular Formula |

C8H4BrCl3O2 |

Molecular Weight |

318.4 g/mol |

IUPAC Name |

(2,4,5-trichlorophenyl) 2-bromoacetate |

InChI |

InChI=1S/C8H4BrCl3O2/c9-3-8(13)14-7-2-5(11)4(10)1-6(7)12/h1-2H,3H2 |

InChI Key |

MXCURNGYLCCVKO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)OC(=O)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Trichlorophenyl bromoacetate typically involves the esterification of 2,4,5-trichlorophenol with bromoacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve the desired product.

Industrial Production Methods

On an industrial scale, the production of 2,4,5-Trichlorophenyl bromoacetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trichlorophenyl bromoacetate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromoacetate group can be replaced by nucleophiles such as amines, thiols, or alcohols.

Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield 2,4,5-trichlorophenol and bromoacetic acid.

Oxidation and Reduction: The phenyl ring can undergo oxidation or reduction reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or organic amines are commonly used under mild to moderate temperatures.

Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, are employed to break the ester bond.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride may be used.

Major Products Formed

Nucleophilic Substitution: Depending on the nucleophile, products such as 2,4,5-trichlorophenyl amines, thiols, or alcohols are formed.

Hydrolysis: The primary products are 2,4,5-trichlorophenol and bromoacetic acid.

Scientific Research Applications

2,4,5-Trichlorophenyl bromoacetate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biological Studies: The compound is used in the study of enzyme inhibition and protein modification due to its reactive bromoacetate group.

Medicinal Chemistry: It is explored for its potential as a precursor in the development of drugs targeting specific biological pathways.

Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4,5-Trichlorophenyl bromoacetate involves the reactivity of the bromoacetate group. This group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins or enzymes. The molecular targets often include thiol groups in cysteine residues or amino groups in lysine residues, which can alter the function of the target proteins and affect various biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,4,5-trichlorophenyl bromoacetate with key analogs based on functional groups, substituent effects, and environmental behavior inferred from the evidence and chemical principles.

2,4,5-Trichlorophenyl Acetic Acid

- Structure : Contains a carboxylic acid group (-COOH) instead of an ester (-OAc-Br).

- Reactivity : The acid form is more polar and water-soluble, facilitating hydrolysis and microbial degradation compared to the ester, which is likely more lipophilic and persistent .

- Environmental Impact : Detected in landfill groundwater assessments, indicating its mobility in aquatic systems .

2,4,5-Trichlorophenyl-2,4,5-Trichloroacetic Acid

- Structure : Features a trichloroacetic acid moiety linked to the trichlorophenyl group.

- Contamination Profile : Listed alongside tetrachloroethanes and selenanes in groundwater reports, suggesting co-occurrence with other persistent pollutants .

2,4,6-Tetrachlorophenol Derivatives

- Substituent Pattern: The 2,4,6-trichloro configuration (vs.

- Toxicity: Tetrachlorophenols are well-documented carcinogens, whereas bromoacetates may exhibit different toxicity mechanisms due to bromide release .

Key Comparative Data Table

| Property | 2,4,5-Trichlorophenyl Bromoacetate | 2,4,5-Trichlorophenyl Acetic Acid | 2,4,5-Trichlorophenyl-2,4,5-Trichloroacetic Acid |

|---|---|---|---|

| Functional Group | Bromoacetate ester | Carboxylic acid | Trichloroacetic acid |

| Polarity | Low (ester) | High (acid) | Moderate (chlorinated acid) |

| Environmental Persistence | Likely high (lipophilic ester) | Moderate (hydrolyzable) | High (stable chlorinated structure) |

| Toxicity Concerns | Bromide release, potential neurotoxicity | Acidic corrosion, biodegradation byproducts | Bioaccumulation, carcinogenic metabolites |

Research Findings and Implications

- Degradation Pathways : Esters like 2,4,5-trichlorophenyl bromoacetate may undergo slower hydrolysis compared to carboxylic acid analogs, leading to prolonged environmental residence times .

- Synergistic Effects: Co-contamination with tetrachloroethanes or selenanes (as noted in groundwater studies) could exacerbate ecological risks through additive or synergistic toxicity .

- Regulatory Gaps: Limited data on brominated phenyl esters in the evidence highlight the need for targeted studies on their fate and transport compared to chlorinated analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.